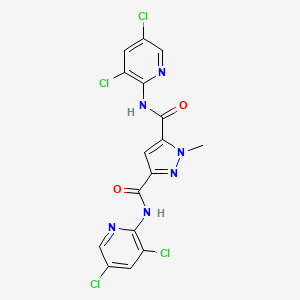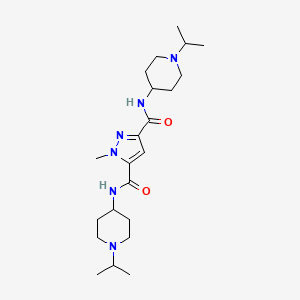![molecular formula C20H32N4O2 B4374653 N~3~-CYCLOHEPTYL-1-[2-(CYCLOHEPTYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374653.png)
N~3~-CYCLOHEPTYL-1-[2-(CYCLOHEPTYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N~3~-CYCLOHEPTYL-1-[2-(CYCLOHEPTYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with cycloheptyl groups and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-CYCLOHEPTYL-1-[2-(CYCLOHEPTYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the cycloheptyl groups: Cycloheptyl bromide can be used to alkylate the pyrazole ring in the presence of a strong base such as sodium hydride.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine, such as cycloheptylamine, under mild conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~3~-CYCLOHEPTYL-1-[2-(CYCLOHEPTYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cycloheptyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N~3~-CYCLOHEPTYL-1-[2-(CYCLOHEPTYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-CYCLOHEPTYL-1-[2-(CYCLOHEPTYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-cycloheptylglycyl-N-(4-carbamimidoylbenzyl)-L-prolinamide: Another compound with a cycloheptyl group and amide functionality.
Oxalic acid, monoamide, N-cycloheptyl-, dodecyl ester: Contains a cycloheptyl group and an ester functional group.
Uniqueness
N~3~-CYCLOHEPTYL-1-[2-(CYCLOHEPTYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of a pyrazole ring, cycloheptyl groups, and a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cycloheptyl-1-[2-(cycloheptylamino)-2-oxoethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c25-19(21-16-9-5-1-2-6-10-16)15-24-14-13-18(23-24)20(26)22-17-11-7-3-4-8-12-17/h13-14,16-17H,1-12,15H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJISFPDGBZOAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=CC(=N2)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-chloro-2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4374573.png)
![1-METHYL-5-({[3-(4-METHYLPIPERAZINO)PROPYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4374580.png)
![5-({[(1-benzyl-4-piperidinyl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4374584.png)
![5-[({4-[3-(aminocarbonyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4374586.png)
![N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4374605.png)
![[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone](/img/structure/B4374615.png)
![1-[2-(2,4-difluoroanilino)-2-oxoethyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide](/img/structure/B4374629.png)


![1,1'-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis(3-methylpiperidine)](/img/structure/B4374643.png)
![N-(2-methylphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4374656.png)
![1-[2-(2-chloroanilino)-2-oxoethyl]-N-(2-chlorophenyl)pyrazole-3-carboxamide](/img/structure/B4374668.png)
![N-isopropyl-1-[2-(isopropylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4374676.png)
![1-[2-(3,4-DIMETHYLANILINO)-2-OXOETHYL]-N~3~-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374683.png)
